Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features a quinoline moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluoro and Hydroxy Groups:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of the Quinoline and Piperidine Rings: The coupling of the quinoline and piperidine rings can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can yield a secondary alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar and have various pharmacological properties.
Uniqueness
Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is unique due to the combination of the quinoline and piperidine rings, along with the specific functional groups
Properties
Molecular Formula |
C18H19FN2O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 2-[1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H19FN2O4/c1-25-16(22)8-11-4-6-21(7-5-11)18(24)14-10-20-15-3-2-12(19)9-13(15)17(14)23/h2-3,9-11H,4-8H2,1H3,(H,20,23) |
InChI Key |
HAXMNEPYVUVWHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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